molecular formula C22H23N3O4 B147649 3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate CAS No. 350797-56-7

3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate

Cat. No.: B147649
CAS No.: 350797-56-7
M. Wt: 393.4 g/mol
InChI Key: TYYQPIFWISYHQT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate involves multiple steps. One common method includes the reaction of 7-cyanoindoline with 2-nitropropyl bromide under basic conditions to form the intermediate compound. This intermediate is then reacted with propyl benzoate in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate is utilized in several scientific research areas:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Employed in studies related to enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyano and nitro groups make it a versatile compound for various chemical reactions and research applications .

Properties

IUPAC Name

3-[7-cyano-5-(2-nitropropyl)-2,3-dihydroindol-1-yl]propyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-16(25(27)28)12-17-13-19-8-10-24(21(19)20(14-17)15-23)9-5-11-29-22(26)18-6-3-2-4-7-18/h2-4,6-7,13-14,16H,5,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYQPIFWISYHQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C(=C1)C#N)N(CC2)CCCOC(=O)C3=CC=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90436975
Record name 3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350797-56-7
Record name 3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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